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Compound of Interest

Compound Name: Felodipine

Cat. No.: B1672334 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

improving the bioavailability of felodipine through co-crystallization.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for using co-crystallization to improve the bioavailability of

felodipine?

Felodipine is a calcium channel blocker used for treating hypertension.[1] It is classified as a

Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability

but low aqueous solubility.[1] This poor solubility limits its dissolution rate in the gastrointestinal

tract, leading to low and variable oral bioavailability (around 15-20%).[2][3] Co-crystallization is

a technique that can enhance the solubility and dissolution rate of poorly soluble drugs like

felodipine by incorporating it into a new crystalline structure with a suitable co-former. This can

lead to improved bioavailability.[2]

Q2: Which co-formers have been successfully used with felodipine?

Several co-formers have been investigated for their ability to form co-crystals with felodipine.

These include:

Carboxylic Acids: Glutaric acid, isophthalic acid, and 3-nitrophthalic acid have been shown to

form co-crystals with felodipine.
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Bipyridines: 4,4′-bipyridine has been used to form co-crystals with felodipine in 1:1 and 2:1

molar ratios.

Other Small Molecules: Imidazole, nicotinamide, and malonic acid have also been explored

as potential co-formers. Additionally, xylitol has been investigated as a co-crystal co-former.

Q3: What are the common methods for preparing felodipine co-crystals?

Commonly employed methods for the preparation of felodipine co-crystals include:

Solvent-Based Methods:

Solvent Evaporation: This involves dissolving both felodipine and the co-former in a

common solvent and allowing the solvent to evaporate slowly, leading to the formation of

co-crystals.

Solvent Ultrasonic Method: This method utilizes ultrasonic energy to facilitate the co-

crystallization process in a solvent system.

Solid-Based Methods (Mechanochemistry):

Neat Grinding: This involves grinding felodipine and the co-former together without any

solvent.

Liquid-Assisted Grinding (LAG) or Wet Co-grinding: This method involves grinding the

components with a small amount of a liquid to facilitate the co-crystal formation.

Q4: How can I confirm the formation of a new co-crystal and not just a physical mixture?

Several analytical techniques are essential to confirm the formation of a new crystalline phase:

Powder X-ray Diffraction (PXRD): The PXRD pattern of a co-crystal will be unique and

different from the patterns of the individual components (felodipine and the co-former).

Differential Scanning Calorimetry (DSC): A co-crystal will typically exhibit a single, sharp

melting endotherm at a temperature different from the melting points of the starting materials.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies,

particularly those involved in hydrogen bonding (e.g., N-H, C=O groups), can indicate the

formation of a co-crystal.

Solid-State Nuclear Magnetic Resonance (SSNMR): This technique can provide detailed

information about the molecular-level structure of the co-crystal.
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Problem Possible Cause(s) Suggested Solution(s)

Failure to form co-crystals;

only a physical mixture is

obtained.

- Incompatible co-former. -

Incorrect stoichiometric ratio. -

Unsuitable solvent for solvent-

based methods. - Insufficient

energy input for

mechanochemical methods.

- Screen a variety of co-

formers with complementary

functional groups for hydrogen

bonding. - Experiment with

different molar ratios of

felodipine to co-former (e.g.,

1:1, 1:2, 2:1). - For solvent-

based methods, try different

solvents or solvent mixtures to

find a system where both

components have appropriate

solubility. - For grinding

methods, increase the grinding

time or intensity. For liquid-

assisted grinding, screen

different liquids.

Formation of felodipine

polymorphs instead of co-

crystals.

Felodipine is known to exhibit

polymorphism, and different

crystalline forms can be

favored under certain

conditions. The presence of a

co-former and the

experimental conditions (e.g.,

pH, solvent) can influence

which polymorph crystallizes.

- Carefully control the

experimental conditions,

particularly pH, as it has been

shown to influence the

polymorphic outcome of

felodipine crystallization. -

Thoroughly characterize the

solid product using techniques

like PXRD and DSC to identify

the crystalline form.
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Low yield of co-crystals.

- Suboptimal crystallization

conditions (e.g., temperature,

concentration). - Competing

crystallization of the individual

components.

- Optimize the crystallization

conditions. For solvent

evaporation, control the rate of

evaporation. For cooling

crystallization, optimize the

cooling rate. - Use seeding

with pre-existing co-crystals to

promote the desired crystalline

phase.

Co-crystals are unstable and

convert back to the parent

drug and co-former.

- The co-crystal may be a

metastable form. - The co-

crystal may be unstable under

certain storage conditions

(e.g., high humidity or

temperature).

- Evaluate the thermodynamic

stability of the co-crystal using

techniques like slurry

conversion experiments. -

Conduct stability studies under

accelerated conditions (e.g.,

40°C/75% RH) to assess the

physical and chemical stability

of the co-crystals.

Inconsistent improvement in

dissolution rate.

- The co-crystal may be

dissociating in the dissolution

medium, leading to the

precipitation of the less soluble

felodipine. - The dissolution

method may not be

discriminating enough.

- Investigate the solid-state of

the material after dissolution to

check for any phase

transformations. - Optimize the

dissolution test conditions

(e.g., pH of the medium, use of

surfactants) to ensure sink

conditions and better reflect in-

vivo performance.

Quantitative Data Summary
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Felodipine

Form
Co-former

Molar Ratio

(Felodipine:

Co-former)

Solubility/Dis

solution

Enhanceme

nt

Bioavailabilit

y

Enhanceme

nt

Reference

Co-crystal Glutaric Acid 1:1

18-fold

increase in

aqueous

dissolution

rate

compared to

crystalline

felodipine.

Not explicitly

stated, but

enhanced

dissolution is

a key factor

for improved

bioavailability.

Co-crystal Imidazole Not Specified

1.5-fold

improvement

in dissolution

rate.

1.3-fold

increase in

bioavailability

compared to

the pure

drug.

Eutectic Nicotinamide Not Specified

Higher

solubility and

release rate

than the co-

crystal and

pure drug.

2-fold

increase in

bioavailability

compared to

the pure

drug.

Eutectic Malonic Acid Not Specified

Higher

solubility and

release rate

than the co-

crystal and

pure drug.

3.5-fold

increase in

bioavailability

compared to

the pure

drug.

Experimental Protocols
Protocol 1: Co-crystal Preparation by Wet Co-grinding
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This protocol is adapted from a study on felodipine-xylitol co-crystals.

Materials: Felodipine, Xylitol (co-former), Methanol.

Procedure:

1. Weigh equimolar amounts of felodipine and xylitol.

2. Transfer the powders to a mortar and pestle.

3. Add a few drops of methanol to moisten the powder mixture.

4. Grind the mixture for a specified period (e.g., 30 minutes).

5. Dry the resulting powder at room temperature.

6. Characterize the product using PXRD, DSC, and FTIR to confirm co-crystal formation.

Protocol 2: Co-crystal Characterization by Powder X-ray
Diffraction (PXRD)

Instrument: A powder X-ray diffractometer.

Sample Preparation: Lightly pack the powder sample into a sample holder.

Data Collection:

Scan the sample over a 2θ range of, for example, 5° to 40°.

Use a step size of 0.02° and a scan speed of 2°/minute.

Data Analysis: Compare the PXRD pattern of the prepared sample with the patterns of pure

felodipine and the co-former. The appearance of new peaks and the disappearance or

shifting of the original peaks indicate the formation of a new crystalline phase.

Protocol 3: In-vitro Dissolution Study
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
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Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl (pH 1.2) or phosphate

buffer (pH 6.8). The use of surfactants like Tween 80 may be necessary to maintain sink

conditions.

Procedure:

1. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

2. Set the paddle speed to a suitable rate (e.g., 75 rpm).

3. Add a weighed amount of the felodipine co-crystal powder to the dissolution medium.

4. Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

5. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

6. Filter the samples and analyze the concentration of felodipine using a validated analytical

method (e.g., UV-Vis spectrophotometry or HPLC).

7. Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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